molecular formula C8H5FN2O2 B1383044 6-fluoro-5-nitro-1H-indole CAS No. 1609131-18-1

6-fluoro-5-nitro-1H-indole

Cat. No. B1383044
CAS RN: 1609131-18-1
M. Wt: 180.14 g/mol
InChI Key: ZTRIMPYGWOCLFT-UHFFFAOYSA-N
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Description

“6-fluoro-5-nitro-1H-indole” is a halogen substituted indole . It is a compound that contains the indole nucleus, which has shown clinical and biological applications .


Synthesis Analysis

The synthesis of indole derivatives, including “6-fluoro-5-nitro-1H-indole”, has been a topic of interest among researchers due to their various biological activities . The preparation of 6-fluoroindole via nitration of indoline has been reported .


Chemical Reactions Analysis

Indole derivatives, including “6-fluoro-5-nitro-1H-indole”, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Scientific Research Applications

Tryptophan Dioxygenase Inhibitors

6-Fluoroindole is used in the synthesis of inhibitors targeting tryptophan dioxygenase, an enzyme involved in tryptophan metabolism. These inhibitors have potential therapeutic applications in diseases where tryptophan metabolism is dysregulated .

Anticancer Immunomodulators

The compound serves as a precursor for pyridyl-ethenyl-indoles, which show promise as anticancer immunomodulators. These substances may modulate the immune system to target cancer cells more effectively .

Antibacterial Agents

Indole derivatives, including 6-fluoro-5-nitro-1H-indole, have been identified as potential antibacterial agents. They work by targeting and disrupting bacterial cell functions, which could lead to new treatments for bacterial infections .

Antifungal Agents

Similarly, these compounds are explored for their antifungal properties, providing a new avenue for treating fungal infections that are resistant to current antifungal drugs .

Diabetes Management

6-Fluoroindole can be used to create Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors. These inhibitors help manage hyperglycemia in diabetes by preventing glucose reabsorption in the kidneys .

Persister Cell Destruction

Substituted indoles have shown effectiveness in destroying persister cells of various bacteria by damaging their membranes. This application is crucial in tackling chronic infections and antibiotic resistance .

Antiviral Activity

Indole derivatives have been investigated for their antiviral activity against a range of RNA and DNA viruses, offering potential treatments for viral infections .

Clinical and Biological Applications

The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for multiple receptors. This makes it valuable for developing new therapeutic derivatives with diverse clinical and biological applications .

Safety and Hazards

The safety data sheet for a similar compound, 5-Nitro-1H-indole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, can cause serious eye damage/eye irritation, and may cause genetic defects .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “6-fluoro-5-nitro-1H-indole” could also have potential applications in the future.

Mechanism of Action

Target of Action

6-Fluoro-5-nitro-1H-indole is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that 6-fluoro-5-nitro-1H-indole may also interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-fluoro-5-nitro-1H-indole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole and its derivatives are known to be involved in a wide range of biological and clinical applications . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 6-fluoro-5-nitro-1H-indole may also influence various biochemical pathways, potentially leading to diverse downstream effects.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

6-fluoro-5-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRIMPYGWOCLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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